molecular formula C16H15F2NO3S B2365918 N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919858-52-9

N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2365918
CAS No.: 919858-52-9
M. Wt: 339.36
InChI Key: SWVXCKQHDRXGJJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is an organic compound characterized by the presence of difluorophenyl and ethylsulfonylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the acetamide intermediate.

    Attachment of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be attached via a sulfonation reaction, where an ethylsulfonyl chloride reacts with the phenyl group under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the ethylsulfonyl group can modulate the compound’s reactivity and stability. The compound’s effects are mediated through pathways involving these molecular interactions, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(2,4-difluorophenyl)-2-(4-(propylsulfonyl)phenyl)acetamide: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.

    N-(2,4-difluorophenyl)-2-(4-(butylsulfonyl)phenyl)acetamide: Similar structure but with a butylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness: N-(2,4-difluorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the specific combination of difluorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and binding affinity compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c1-2-23(21,22)13-6-3-11(4-7-13)9-16(20)19-15-8-5-12(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVXCKQHDRXGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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